5-((Piperidin-4-yloxy)methyl)thiazole
Description
Significance of Thiazole-Containing Heterocycles in Chemical Biology and Medicinal Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnih.gov Its unique structural and electronic properties contribute to a wide range of biological activities. Thiazole moieties are present in numerous natural products, most notably in thiamine (B1217682) (Vitamin B1), and are integral to the structure of many synthetic drugs. nih.gov
The versatility of the thiazole nucleus allows it to serve as a scaffold for compounds with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov For instance, the thiazole ring is a key component of the life-saving antibiotic penicillin and the antiretroviral drug Ritonavir. nih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the pharmacological properties of thiazole-containing compounds. nih.gov
Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| Sulfathiazole | Antibacterial |
| Ritonavir | Antiretroviral (HIV) |
| Abafungin | Antifungal |
| Tiazofurin | Anticancer |
| Dasatinib | Anticancer |
Role of Piperidine (B6355638) Scaffolds in Chemical Compound Design
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.gov Its saturated, non-planar structure allows for the creation of three-dimensional molecular shapes that can effectively interact with biological targets. The inclusion of a piperidine ring in a drug candidate can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. globalresearchonline.net
Chiral piperidine scaffolds are particularly important in drug design as they can enhance biological activity and selectivity. globalresearchonline.net The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, which can be crucial for target binding and improving pharmacokinetic profiles. globalresearchonline.net The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into the binding pockets of proteins. thieme-connect.com
Table 2: Key Advantages of Incorporating Piperidine Scaffolds in Drug Design
| Property | Advantage |
|---|---|
| Physicochemical Properties | Modulation of solubility and lipophilicity. globalresearchonline.netthieme-connect.com |
| Biological Activity | Enhancement of potency and selectivity. globalresearchonline.netthieme-connect.com |
| Pharmacokinetics | Improvement of absorption, distribution, metabolism, and excretion (ADME) profiles. globalresearchonline.netthieme-connect.com |
Overview of Analogous Chemical Compounds and Their Research Landscape
The combination of thiazole and piperidine moieties in a single molecule has been explored in various research endeavors, leading to the discovery of compounds with significant biological activities. These hybrid molecules aim to leverage the beneficial properties of both scaffolds.
For example, research into 2-(piperidin-4-yl)-thiazole-4-carboxamides has been pursued for the development of tubulysin (B8622420) analogues with potential antitumor activities. researchgate.net In another study, new hydrazinyl thiazole derivatives of piperidin-4-one were synthesized and evaluated for their analgesic properties. thieme-connect.com Furthermore, thiazole-clubbed piperazine (B1678402) (a related six-membered nitrogen-containing heterocycle) derivatives have been designed as multi-target agents for the potential treatment of Alzheimer's disease. researchgate.net
The research landscape also includes the synthesis of 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine, which have been investigated for their anti-inflammatory and antioxidant activities. nih.govresearchgate.net These examples highlight the broad therapeutic potential of compounds that integrate thiazole and piperidine rings.
Rationale and Academic Importance of Investigating 5-((Piperidin-4-yloxy)methyl)thiazole
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent parts and analogous structures. The academic importance of studying this compound lies in its potential to be a novel scaffold for drug discovery.
The key structural feature of this compound is the ether linkage connecting the piperidine and thiazole rings via a methyl group. This linker provides a degree of conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The oxygen atom of the ether can also participate in hydrogen bonding, potentially enhancing binding affinity.
The investigation of this compound is academically significant for several reasons:
Novel Chemical Space: It represents a unique combination of well-validated pharmacophores, offering the potential for novel biological activities.
Structure-Activity Relationship (SAR) Studies: Its synthesis and biological evaluation would provide valuable data for understanding the SAR of related compounds, guiding the design of more potent and selective drug candidates.
Potential Therapeutic Applications: Based on the known activities of thiazole and piperidine derivatives, this compound could be investigated for a wide range of therapeutic targets, including but not limited to, cancer, inflammation, and infectious diseases.
The systematic exploration of such novel chemical entities is fundamental to advancing the field of medicinal chemistry and developing the next generation of therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-(piperidin-4-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)12-6-9-5-11-7-13-9/h5,7-8,10H,1-4,6H2 |
InChI Key |
CEZPZGWRCXHPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CN=CS2 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 5 Piperidin 4 Yloxy Methyl Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with various 2D NMR experiments, a complete picture of the molecular framework can be constructed. mersin.edu.tr
The ¹H-NMR spectrum of 5-((Piperidin-4-yloxy)methyl)thiazole is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring, the piperidine (B6355638) ring, and the interconnecting methyleneoxy bridge. The thiazole ring protons typically appear in the aromatic region of the spectrum. nipne.ro Specifically, the proton at the C2 position would likely be the most downfield-shifted thiazole proton, while the proton at the C4 position would appear as a singlet. nih.gov The piperidine ring protons would present as a series of multiplets in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen and oxygen atoms. The methylene (B1212753) protons of the CH₂-O bridge would likely appear as a singlet. nipne.ro
The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). mersin.edu.trnih.gov The piperidinyl carbons and the methylene bridge carbon would appear in the aliphatic region of the spectrum. The specific chemical shifts are diagnostic of the electronic environment of each carbon atom. mersin.edu.tr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of similar thiazole and piperidine structures. mersin.edu.trnipne.ro
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-H2 | ~8.8 - 9.0 (s) | ~150 - 155 |
| Thiazole-H4 | ~7.6 - 7.8 (s) | ~110 - 115 |
| Thiazole-C5 | - | ~135 - 140 |
| -O-CH₂-Thiazole | ~4.8 - 5.0 (s) | ~65 - 70 |
| Piperidine-H4 | ~3.8 - 4.1 (m) | ~70 - 75 |
| Piperidine-H2, H6 | ~2.9 - 3.2 (m) and ~2.5 - 2.8 (m) | ~45 - 50 |
| Piperidine-H3, H5 | ~1.8 - 2.0 (m) and ~1.5 - 1.7 (m) | ~30 - 35 |
| Piperidine-NH | Broad singlet, variable | - |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. mersin.edu.tr
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine ring, showing correlations between H2/H6 and H3/H5, and between H3/H5 and H4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for the methylene bridge protons would correlate with the signal for the methylene bridge carbon. mersin.edu.tr
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity between different fragments of the molecule. Key correlations would be expected from the methylene bridge protons to the C5 of the thiazole ring and C4 of the piperidine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. In this case, NOESY could provide information on the spatial arrangement of the substituents on the piperidine ring. mersin.edu.tr
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. acs.org For this compound, an ESI-TOF (Electrospray Ionization-Time of Flight) analysis would be expected to show a prominent molecular ion peak, typically the protonated molecule [M+H]⁺. mersin.edu.tr
The high accuracy of the mass measurement (typically to within 5 ppm) allows for the calculation of a single, unambiguous elemental formula, thereby confirming the molecular formula of C₉H₁₄N₂OS. The fragmentation pattern observed in MS/MS experiments can provide further structural confirmation by showing characteristic losses, such as cleavage of the piperidine ring or the ether linkage. nih.govrsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₄N₂OS |
| Calculated Exact Mass ([M+H]⁺) | 199.0905 |
| Expected Observed Mass ([M+H]⁺) | 199.0905 ± 0.0010 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.gov
Key expected absorptions include the N-H stretching of the secondary amine in the piperidine ring, C-H stretching from the aliphatic and aromatic parts of the molecule, C-O-C stretching of the ether linkage, and vibrations characteristic of the thiazole ring, such as C=N and C-S stretching. urfu.ruresearchgate.net The presence and position of these bands provide direct evidence for the key functional groups within the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperidine N-H | Stretch | 3300 - 3500 (broad) |
| Thiazole C-H | Stretch | 3050 - 3150 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Thiazole C=N / C=C | Ring Stretch | 1500 - 1650 |
| Ether C-O-C | Asymmetric Stretch | 1050 - 1150 |
| Thiazole C-S | Stretch | 650 - 750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Thiazole derivatives are known to exhibit absorption bands in the UV region, typically arising from π → π* and n → π* electronic transitions within the aromatic ring. nih.gov
For this compound, the primary chromophore is the thiazole ring. Due to the lack of extended conjugation, the maximum absorption wavelength (λmax) is expected to be in the lower UV range (approximately 230-270 nm). rsc.org The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. urfu.runih.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles. google.com
Table 4: Representative Crystallographic Data for a Piperidinyl-Thiazole Derivative Data based on a similar published structure, 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole, as a predictive model. nih.gov
| Parameter | Expected Value |
| Crystal System | Triclinic / Monoclinic |
| Space Group | P-1 or P2₁/c |
| Piperidine Ring Conformation | Chair |
| Thiazole Ring Geometry | Planar |
| C-O-C Bond Angle | ~115-120° |
| Intermolecular Interactions | C-H···π, N-H···S/N Hydrogen Bonds |
Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, GC-MS, TLC)
The purity and integrity of newly synthesized derivatives of this compound are critical for their further study and application. Chromatographic techniques are indispensable tools for verifying the purity of these compounds and for analyzing reaction mixtures during their synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are among the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, which is often the case for complex heterocyclic structures like this compound derivatives. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For thiazole derivatives, reversed-phase HPLC is frequently utilized. In this mode, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The retention time of a compound is a characteristic feature under a specific set of chromatographic conditions and is used for its identification, while the peak area corresponds to its concentration, allowing for quantitative purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While some complex thiazole derivatives might require derivatization to increase their volatility, GC-MS can provide detailed structural information, making it invaluable for the identification of byproducts and impurities in a reaction mixture. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification.
Thin-Layer Chromatography (TTC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. The separation is achieved on a thin layer of adsorbent material, usually silica (B1680970) gel or alumina, coated on a flat carrier such as a glass plate or plastic sheet. A solvent system (the mobile phase) moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the separated spots is visualized, often under UV light, and the retention factor (Rf) value is calculated for each spot. While not as quantitative as HPLC or GC-MS, TLC is an excellent qualitative tool for a quick assessment of a sample's composition. For thiazole derivatives, a variety of solvent systems can be employed, with the polarity being adjusted to achieve optimal separation.
The following tables provide illustrative examples of the conditions that could be used for the analysis of this compound derivatives.
Table 1: Illustrative HPLC Parameters for Purity Analysis of a this compound Derivative
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Result | A single major peak with a specific retention time, indicating high purity. |
Table 2: Representative GC-MS Conditions for the Analysis of a Volatile Thiazole Derivative
| Parameter | Condition |
| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
| Expected Result | A distinct peak in the total ion chromatogram with a corresponding mass spectrum that confirms the molecular weight and fragmentation pattern of the target compound. |
Table 3: Typical TLC Conditions for Monitoring a Reaction involving a this compound Derivative
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) and/or staining with an appropriate reagent (e.g., iodine) |
| Expected Result | Disappearance of starting material spots and the appearance of a new product spot with a different Rf value. |
Molecular Interactions and Mechanistic Studies of 5 Piperidin 4 Yloxy Methyl Thiazole in Biological Systems Exclusively in Vitro/cellular Focus
Identification of Putative Molecular Targets
The identification of molecular targets is a critical step in understanding the pharmacological potential of a compound. For 5-((Piperidin-4-yloxy)methyl)thiazole, putative targets can be inferred from studies on analogous structures containing either the thiazole (B1198619) or piperidine (B6355638) scaffold.
Thiazole derivatives have been documented as inhibitors of various enzymes. rsc.org For instance, certain thiazole-containing compounds have shown inhibitory activity against enzymes such as tyrosinase. nih.gov A study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, which feature a thiazolidinone ring, demonstrated non-competitive inhibition of mushroom tyrosinase. nih.gov One potent derivative from this class exhibited an IC50 value of 3.17 µM and a Ki value of 1.5 µM. nih.gov
Similarly, piperidine-bearing hydrazinyl-thiazole derivatives have been investigated for their inhibitory effects on α-glucosidase (α-GLY) and α-amylase (α-AMY), enzymes relevant to carbohydrate metabolism. nih.gov Some of these derivatives displayed significant inhibitory activities against α-GLY, with IC50 values in the micromolar range. nih.gov
Table 1: In Vitro Enzyme Inhibition by Thiazole and Piperidine Derivatives
| Compound Class | Target Enzyme | Inhibition Type | IC50 / Ki |
|---|---|---|---|
| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | Non-competitive | IC50: 3.17 µM, Ki: 1.5 µM nih.gov |
| Piperidine-bearing hydrazinyl-thiazoles | α-Glucosidase (α-GLY) | Not specified | Micromolar range nih.gov |
This table is interactive. Click on the headers to sort the data.
The piperidine moiety is a common scaffold in compounds targeting G-protein coupled receptors (GPCRs). For example, derivatives of 4,5-dihydrothiazole-phenylpiperazine have been evaluated for their binding affinity to serotonergic receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov These studies are crucial in determining the selectivity and potency of ligands at their respective receptor targets. nih.gov
Furthermore, a potent and selective antagonist of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has demonstrated dose-dependent receptor occupancy in preclinical models. nih.gov This highlights the potential for thiazole-containing structures to interact with neuronal receptors. nih.gov
Fluorescence quenching is a valuable technique for studying the binding of small molecules to proteins. Thiazolo[5,4-d]thiazole (TTz) fluorophores, for example, have been utilized in the development of chemo-responsive sensors, where their fluorescence is quenched in the presence of certain organic vapors. nih.govresearchgate.net While not a direct study of protein-ligand interaction, this demonstrates the sensitivity of the thiazole core's electronic environment to its surroundings, a principle that underlies fluorescence-based binding assays.
Studies on thiazolothiazole derivatives have also explored their solvatofluorochromic properties, where changes in the polarity of the environment lead to shifts in fluorescence emission. nih.gov This phenomenon can be leveraged to probe the binding of such compounds to the typically non-polar pockets of proteins.
Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level
Understanding how a compound modulates cellular processes is key to deciphering its mechanism of action. This involves investigating its effects on signaling pathways and its specific molecular interactions with biomolecules.
Thiazole derivatives have emerged as significant modulators of protein kinase signaling pathways, which are often dysregulated in diseases like cancer. rsc.orgnih.gov These compounds have been shown to interact with and inhibit both serine/threonine kinases and tyrosine kinases. rsc.org For example, certain thiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, as well as phosphatidylinositol-3 kinase alpha (PI3Kα), with IC50 values in the nanomolar range for the latter. nih.gov
The activation of GPCRs, such as the serotonin (B10506) receptors, by ligands can initiate downstream signaling cascades. For instance, the 5-HT2A receptor, a target for some arylpiperazine derivatives, can trigger the phosphorylation of Akt via a β-arrestin2/PI3K/Src/Akt signaling pathway. nih.gov
Table 2: Modulation of Signaling Pathways by Thiazole Derivatives
| Compound Class | Targeted Pathway Component | Effect |
|---|---|---|
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora Kinase A and B | Inhibition nih.gov |
| (S)-proline-amide aminothiazoleurea derivatives | Phosphatidylinositol-3 Kinase alpha (PI3Kα) | Inhibition (IC50: 9–290 nM) nih.gov |
This table is interactive. Click on the headers to sort the data.
The structural integrity and interaction of this compound with biological macromolecules are likely governed by non-covalent interactions such as hydrogen bonds and π-stacking. The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen and nitrogen atoms in the piperidin-yloxy linker, can act as hydrogen bond acceptors, while the N-H group on the piperidine ring can be a hydrogen bond donor.
The aromatic thiazole ring is capable of engaging in π-π stacking interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Molecular docking studies of thiazole derivatives with various enzymes have revealed the importance of these π-π stacking interactions for binding affinity and stabilization of the ligand-receptor complex. nih.govtandfonline.com For example, interactions with residues like Trp20 and Phe122 in aldose reductase have been noted. nih.gov The stability of such complexes is often enhanced by a combination of hydrogen bonds and hydrophobic interactions. nih.govtandfonline.com
Characterization of Allosteric or Orthosteric Binding Modes
The distinction between orthosteric and allosteric binding is fundamental in pharmacology. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor or enzyme, often resulting in competitive inhibition or activation. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that can potentiate (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no direct effect on the endogenous ligand's activity while blocking other modulators (Silent Allosteric Modulator, SAM). nih.gov This mode of action can offer advantages such as higher selectivity and a more nuanced physiological effect. nih.gov
Currently, there are no published in vitro studies, such as radioligand binding assays or functional cellular assays, that characterize whether this compound acts on any biological target via an allosteric or orthosteric mechanism. Molecular docking and simulation studies, which could provide theoretical insights into its binding mode, are also absent for this specific molecule in the available literature.
High-Throughput Screening Methodologies for Novel In Vitro Activities
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. nih.govnih.gov These methodologies employ automated, miniaturized assays to generate vast amounts of data, identifying "hits" for further development. nih.gov A typical HTS workflow involves assay development, library screening, and hit validation.
There is no evidence in the reviewed scientific literature to suggest that this compound has been included in large-scale screening libraries or subjected to HTS to identify novel in vitro activities. Information regarding its performance in specific assays, hit rates, or confirmation studies is consequently unavailable. The development of novel HTS assays, such as multiplexed formats using advanced instrumentation like LC-MS/MS, continues to evolve, but the application of these techniques to this compound has not been reported. nih.gov
Structure Activity Relationship Sar and Rational Design of 5 Piperidin 4 Yloxy Methyl Thiazole Analogs
Systematic Investigation of Substituent Effects on Molecular Interactions
The biological activity of the 5-((Piperidin-4-yloxy)methyl)thiazole core can be finely tuned by introducing various substituents on both the piperidine (B6355638) and thiazole (B1198619) rings. A systematic investigation into these substitutions provides critical insights into their effects on molecular interactions.
The electronic nature of substituents on the thiazole ring significantly impacts the molecule's reactivity and its ability to bind to a target. researchgate.netasianpubs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution across the thiazole ring, influencing interactions such as hydrogen bonds and π-stacking. For instance, studies on thiazole derivatives have shown that EWGs can increase the acidity of nearby protons, potentially strengthening hydrogen bonds with a target protein. mdpi.com
The Hammett constant (σ) is a useful parameter for quantifying the electron-donating or electron-withdrawing effect of a substituent. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. Altering these electronic properties can modulate the strength of non-covalent interactions with a biological target. For example, increasing the positive charge on the thiazole ring might enhance interactions with a negatively charged amino acid residue in a binding pocket. asianpubs.org
| Substituent (R) on Thiazole Ring | Hammett Constant (σp) | Expected Influence on Target Binding |
|---|---|---|
| -NO₂ | 0.78 | Strong electron-withdrawing; may enhance hydrogen bond donation and π-π stacking interactions. |
| -CN | 0.66 | Strong electron-withdrawing; can act as a hydrogen bond acceptor. |
| -Cl | 0.23 | Moderately electron-withdrawing; can participate in halogen bonding. |
| -H | 0.00 | Neutral reference. |
| -CH₃ | -0.17 | Electron-donating; may enhance binding through hydrophobic interactions. |
| -OCH₃ | -0.27 | Electron-donating; can also act as a hydrogen bond acceptor. |
| -NH₂ | -0.66 | Strong electron-donating; can act as a hydrogen bond donor. |
This table presents hypothetical data based on established Hammett constants to illustrate the potential electronic influence of substituents on the thiazole ring of the core scaffold.
The size and shape of substituents (steric effects) play a crucial role in how the molecule fits into its target's binding site. polyu.edu.hk Bulky groups can create steric hindrance, preventing optimal binding if the binding pocket is narrow. Conversely, in a larger pocket, a bulky group might establish additional van der Waals interactions, thereby increasing binding affinity.
Conformational flexibility is also a key factor. The piperidine ring can adopt different conformations (e.g., chair, boat), and the linker between the two rings allows for rotation. The choice of substituents can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more favorable for binding. polyu.edu.hk For example, introducing a methyl group can restrict rotation around a bond, reducing the entropic penalty upon binding. polyu.edu.hk
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), affects a compound's solubility, membrane permeability, and binding to hydrophobic pockets within a target protein. Modifying the this compound scaffold to balance lipophilicity is essential for achieving desired pharmacokinetic properties and target engagement. Adding hydrophobic groups (e.g., alkyl, aryl) will increase LogP, which may enhance binding to nonpolar regions of a target. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Conversely, introducing polar groups (e.g., -OH, -NH2) can increase hydrophilicity, improving solubility but potentially reducing binding to hydrophobic pockets.
| Analog Modification | Expected Change in LogP | Potential Impact on Biological Interactions |
|---|---|---|
| Addition of a methyl group to the piperidine nitrogen | Increase | Enhances binding to hydrophobic pockets; may decrease aqueous solubility. |
| Addition of a hydroxyl group to the piperidine ring | Decrease | Improves aqueous solubility; can form new hydrogen bonds. |
| Replacing piperidine with morpholine | Decrease | Increases polarity and potential for hydrogen bonding. |
| Addition of a phenyl group to the thiazole ring | Significant Increase | May introduce π-stacking interactions but could significantly reduce solubility. |
| Addition of a chloro group to the thiazole ring | Increase | Increases lipophilicity and potential for halogen bonding. |
This table provides a qualitative summary of how specific structural modifications to the core scaffold are expected to influence lipophilicity and subsequent biological interactions.
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key features can be identified:
Piperidine Nitrogen: This basic nitrogen can be protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions.
Ether Oxygen: The oxygen atom in the yloxy linker is a hydrogen bond acceptor.
Thiazole Ring: This aromatic heterocycle offers multiple points of interaction. The nitrogen and sulfur atoms can act as hydrogen bond acceptors. The ring itself can participate in π-π stacking or hydrophobic interactions. mdpi.com
Methylene (B1212753) Linker: Provides appropriate spacing and orientation between the piperidine and thiazole moieties. Its flexibility can be crucial for achieving the optimal binding conformation.
Substitution Points: The positions on both the piperidine and thiazole rings where substituents can be added to probe the binding site for additional interactions.
| Pharmacophoric Feature | Potential Molecular Interaction | Role in Target Binding |
|---|---|---|
| Piperidine Nitrogen (basic) | Hydrogen Bond Donor (protonated), Ionic Interaction | Anchor point for binding to acidic residues (e.g., Asp, Glu). |
| Ether Oxygen | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors (e.g., Ser, Thr, backbone NH). |
| Thiazole Nitrogen | Hydrogen Bond Acceptor | Orienting the molecule within the binding site. |
| Thiazole Sulfur | Hydrogen Bond Acceptor, van der Waals interactions | Potential for specific interactions within the binding pocket. |
| Thiazole Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Binding to aromatic residues (e.g., Phe, Tyr, Trp). |
Design Principles for Enhancing Specificity and Potency towards Molecular Targets
Building upon the SAR and pharmacophore analysis, several design principles can be applied to create analogs with improved potency and specificity:
Structure-Based Design: If the 3D structure of the target is known, computational docking can be used to design modifications that optimize the fit within the binding pocket. This allows for the precise placement of functional groups to form specific, high-affinity interactions. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can improve potency or pharmacokinetic properties. For example, the thiazole ring could be replaced with another 5-membered heterocycle like an oxazole (B20620) or imidazole (B134444) to probe for different electronic and hydrogen-bonding patterns.
Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating cyclic structures or double bonds in the linker, can pre-organize the molecule in its bioactive conformation. This reduces the entropic cost of binding and can lead to a significant increase in potency. polyu.edu.hk
Fragment-Based Drug Discovery (FBDD) and Fragment-Linking Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification that can be applied to the this compound scaffold. nih.gov This approach involves screening small, low-complexity molecules ("fragments") for weak binding to the target. rug.nl
The core scaffold can be conceptually deconstructed into two primary fragments:
A piperidine-based fragment (e.g., 4-hydroxypiperidine)
A thiazole-based fragment (e.g., 5-(hydroxymethyl)thiazole)
In an FBDD campaign, libraries of such fragments would be screened. If both a piperidine and a thiazole fragment are found to bind in adjacent pockets of the target, a fragment-linking strategy can be employed. researchgate.netnih.govresearchgate.net This involves designing a linker—in this case, the ether linkage—to connect the two fragments into a single, higher-affinity molecule. The key challenge is to design a linker that maintains the optimal binding poses of both original fragments. researchgate.net
Alternatively, a fragment-growing approach could be used. nih.gov If a single fragment, for instance, a substituted thiazole, is identified as a binder, medicinal chemists can systematically add functional groups to "grow" the fragment into an adjacent binding pocket, eventually incorporating a piperidine-like moiety to pick up additional interactions. researchgate.net This method allows for a more controlled exploration of the chemical space around the initial fragment hit. rug.nl
Bioisosteric Replacement Strategies for Optimizing Molecular Interactions
The rational design of analogs of this compound often employs bioisosteric replacement strategies to fine-tune the compound's physicochemical properties, improve its binding affinity, enhance selectivity, and optimize its pharmacokinetic profile. Bioisosterism involves the substitution of atoms, ions, or groups with other chemical entities that produce a similar biological effect. This approach is instrumental in exploring the chemical space around a lead compound to identify derivatives with superior therapeutic potential. For this compound, bioisosteric modifications can be systematically applied to its three main structural components: the thiazole ring, the piperidin-4-yloxy-methyl linker, and the piperidine moiety.
Thiazole Ring Modifications:
The thiazole ring is a critical pharmacophore in many biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. Bioisosteric replacement of the thiazole ring can modulate the electronic and steric properties of the molecule, influencing its interaction with target receptors. Common bioisosteres for the thiazole ring include other five-membered aromatic heterocycles. For instance, replacing the thiazole with an isoxazole, oxazole, or thiadiazole can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to improved binding or selectivity. nih.gov The choice of the bioisostere can significantly impact the compound's metabolic stability, as different heterocyclic rings are susceptible to different metabolic pathways.
Another strategy involves the substitution of the thiazole ring with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole. These bioisosteres can mimic the hydrogen bond accepting and donating properties of the thiazole ring while offering a different electronic distribution. Furthermore, the use of a pyrazole (B372694) ring as a bioisostere can introduce an additional site for hydrogen bonding, which could be advantageous if the target receptor has a corresponding hydrogen bond donor or acceptor in the binding pocket.
Piperidin-4-yloxy-methyl Linker Modifications:
The methylene group (-CH2-) can also be a target for bioisosteric replacement. Substituting it with a carbonyl group (C=O) would introduce a planar, polar moiety, which could form additional hydrogen bonds with the receptor. Alternatively, replacing the methylene group with a cyclopropyl (B3062369) ring can restrict the conformational flexibility of the linker, which can be beneficial if a more rigid conformation is required for optimal binding.
Piperidine Moiety Modifications:
The piperidine ring is a common feature in many central nervous system (CNS) active compounds and is often involved in crucial interactions with the target protein. Bioisosteric replacement of the piperidine ring can be used to modulate the basicity (pKa) of the nitrogen atom, which is often important for forming salt bridges or hydrogen bonds. Replacing the piperidine ring with a pyrrolidine (B122466) or azetidine (B1206935) ring can alter the pKa and the steric bulk around the nitrogen atom.
Furthermore, the piperidine ring can be replaced with non-basic bioisosteres to eliminate potential off-target effects associated with basic amines. For instance, a bicyclic system like a tropane (B1204802) or a spirocyclic system could be used to mimic the three-dimensional shape of the piperidine ring while altering its physicochemical properties. The strategic placement of substituents on the piperidine ring can also be considered a form of bioisosteric replacement, where a hydrogen atom is replaced with a small functional group like a methyl or hydroxyl group to probe for additional binding pockets.
The table below summarizes potential bioisosteric replacements for different moieties of this compound and the rationale behind these modifications.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Thiazole Ring | Isoxazole, Oxazole, Thiadiazole | Modulate electronic properties and hydrogen bonding capacity. |
| Thiazole Ring | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole | Mimic hydrogen bond accepting/donating properties with different electronic distribution. |
| Thiazole Ring | Pyrazole | Introduce an additional site for hydrogen bonding. |
| Ether Linkage (-O-) | Thioether (-S-) | Alter bond angle and length, modifying spatial orientation. |
| Methylene Linker (-CH2-) | Carbonyl (C=O) | Introduce a planar, polar moiety for potential hydrogen bonding. |
| Methylene Linker (-CH2-) | Cyclopropyl | Restrict conformational flexibility. |
| Piperidine Ring | Pyrrolidine, Azetidine | Alter pKa and steric bulk around the nitrogen atom. |
| Piperidine Ring | Tropane, Spirocyclic systems | Mimic three-dimensional shape with altered physicochemical properties. |
The successful application of these bioisosteric replacement strategies requires a deep understanding of the structure-activity relationships of the compound class and the topology of the target's binding site. By systematically exploring these modifications, medicinal chemists can rationally design new analogs of this compound with optimized molecular interactions and improved therapeutic profiles.
Based on a comprehensive search of scientific literature, there is currently no specific published research focused on the computational chemistry and in silico analysis of the compound this compound.
Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline, as the specific data for molecular docking, molecular dynamics simulations, and Density Functional Theory (DFT) calculations for this particular compound are not available in the public domain.
Computational studies such as these are highly specific to the molecule and its potential biological target. While methodologies for these analyses are well-established for related thiazole and piperidine compounds, applying them to this compound would require original research to generate the necessary data for binding affinities, interacting residues, conformational stability, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. Without such research, any generated article would be hypothetical and would not meet the required standards of scientific accuracy.
Computational Chemistry and in Silico Analysis of 5 Piperidin 4 Yloxy Methyl Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)
Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, providing insights that aid in structural elucidation and characterization. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.comresearchgate.net
For 5-((Piperidin-4-yloxy)methyl)thiazole, DFT calculations can be employed to optimize the molecule's three-dimensional geometry and then predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method combined with a suitable DFT functional (e.g., B3LYP, PBE1PBE) and basis set. nih.govcnr.it Calculated magnetic shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). scielo.org.za This approach allows for the assignment of signals in experimental spectra and can help distinguish between different isomers or conformers. github.iorsc.org
Below is a table of hypothetical predicted NMR chemical shifts for this compound, based on typical values for similar chemical environments.
| Atom Type | Position in Molecule | Predicted Chemical Shift (ppm) |
| ¹H NMR | Thiazole (B1198619) C2-H | 8.5 - 8.8 |
| Methylene (B1212753) (-CH₂-) | 4.8 - 5.1 | |
| Piperidine (B6355638) C4-H | 3.8 - 4.1 | |
| Piperidine C2/C6-H (axial/eq) | 2.8 - 3.2 | |
| Piperidine C3/C5-H (axial/eq) | 1.8 - 2.2 | |
| Piperidine N-H | 1.5 - 3.0 (broad) | |
| ¹³C NMR | Thiazole C2 | 150 - 155 |
| Thiazole C4 | 140 - 145 | |
| Thiazole C5 | 120 - 125 | |
| Methylene (-CH₂-) | 65 - 70 | |
| Piperidine C4 | 70 - 75 | |
| Piperidine C2/C6 | 40 - 45 | |
| Piperidine C3/C5 | 30 - 35 |
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. mdpi.com By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netnih.gov For a molecule like this compound, these calculations would likely reveal π→π* and n→π* transitions associated with the thiazole ring's aromatic system and heteroatoms. scielo.org.za
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.mamdpi.com These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding lead optimization. bohrium.comnih.govwisdomlib.org
QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: These models use descriptors calculated from the 2D representation of a molecule. These descriptors can quantify various physicochemical properties. laccei.org Common statistical methods for building the model include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). imist.maresearchgate.net For a series of analogs of this compound, a 2D-QSAR model could be developed using descriptors such as those listed in the table below.
| Descriptor Type | Example | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |
| Topological | Wiener Index, Zagreb Index | Quantifies molecular shape, size, and branching. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Relates to the compound's solubility and transport properties. |
| Constitutional | Molecular Weight, Atom Count | Basic descriptors derived from the molecular formula. |
3D-QSAR: These models require the 3D alignment of a set of molecules and calculate interaction fields around them. researchgate.net Two widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
CoMFA calculates steric and electrostatic fields at various grid points surrounding the aligned molecules. nih.gov
CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed map of interactions. researchgate.netmdpi.com
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov For the thiazole-piperidine scaffold, these maps could indicate where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable. researchgate.net
Once a statistically robust QSAR model is developed and validated, it serves as a powerful predictive tool. elsevierpure.comijpsdronline.com Such models are central to the rational design of new analogs. mdpi.com For this compound, a validated QSAR model could be used to:
Predict Activity: Estimate the biological activity of virtual or newly designed analogs before their synthesis, saving time and resources. researchgate.net
Guide Structural Modifications: The descriptors in a 2D-QSAR equation or the contour maps from a 3D-QSAR study provide direct guidance on which parts of the molecule to modify. For instance, if a model indicates that higher lipophilicity (LogP) is correlated with higher activity, analogs with more hydrophobic substituents could be designed.
Prioritize Synthesis: A large virtual library of potential analogs can be computationally screened, and only the most promising candidates, as predicted by the model, would be selected for chemical synthesis and biological testing.
Virtual Screening Methodologies for Hit Identification and Lead Optimization
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. jddtonline.info It is a crucial tool for both identifying initial "hits" and optimizing them into "leads." For a scaffold like thiazole-piperidine, VS can be performed using either ligand-based or structure-based methods.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown but a set of active molecules has been identified. A model, or pharmacophore, is built based on the common structural features of these active compounds. nih.gov This pharmacophore model—which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—is then used as a 3D query to screen compound databases for molecules that match these features. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking is the most common SBVS method. nih.gov In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov Large compound libraries can be docked into the target's binding site, and the molecules are ranked based on a scoring function that estimates binding affinity. mdpi.com The top-scoring compounds are then selected for experimental testing.
Cheminformatics and Data Mining Approaches in Thiazole-Piperidine Research
Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the analysis of large chemical datasets. nih.gov Data mining involves discovering patterns and knowledge from these large datasets.
In the context of thiazole-piperidine research, these approaches are vital for:
Structure-Activity Relationship (SAR) Analysis: Automated algorithms can analyze large sets of compounds and their associated biological data to identify subtle SAR trends that may not be apparent from manual inspection. nih.govresearchgate.netresearchgate.net
Compound Clustering and Diversity Analysis: Cheminformatics tools can group compounds based on structural similarity. This is useful for selecting a diverse subset of compounds for screening or for understanding the chemical space covered by a particular library.
Building Predictive Models: Machine learning algorithms, a core component of data mining, are used to build predictive models for various properties, including biological activity (as in QSAR), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. mdpi.comnih.gov
By applying these methods to databases of known bioactive molecules containing thiazole or piperidine moieties, researchers can uncover novel patterns, design more effective screening libraries, and build robust predictive models to accelerate the discovery of new therapeutic agents.
In Vitro and Cellular Biological Evaluation of 5 Piperidin 4 Yloxy Methyl Thiazole Analogs
Cellular Functional Assays (Excluding Human Clinical Data)
Cellular functional assays provide insight into how a compound interacts with cellular components to elicit a biological response. These studies move beyond simple binding affinity to measure the functional consequences of the compound-target interaction within a cellular context.
The thiazole (B1198619) moiety is a key structural component in various compounds designed to interact with specific biological targets. Studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, for instance, have identified cyclooxygenase (COX) enzymes as a primary molecular target. nih.gov
In an investigation into their anti-inflammatory mechanisms, these thiazole analogs were evaluated for their inhibitory activity against COX and lipoxygenase (LOX). The findings revealed that the compounds were active against COX-1 enzymes, with some derivatives demonstrating an inhibitory effect superior to the reference drug naproxen. nih.gov However, the analogs did not show significant inhibition of the LOX enzyme. This selective inhibition of COX-1 suggests a specific interaction with this enzyme, which is a key mediator of inflammatory pathways. nih.gov Further molecular docking studies supported these findings, identifying the residue Arg 120 within the COX-1 active site as crucial for the observed activity, thus classifying these 5-thiazol-based thiazolidinone derivatives as a novel class of selective COX-1 inhibitors. nih.gov
The antiproliferative and pro-apoptotic effects of thiazole analogs are often rooted in their ability to modulate key intracellular signaling pathways that govern cell survival and death. Research into a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, compound 13a, revealed its ability to induce apoptosis by altering the expression levels of critical regulatory proteins. nih.gov In HepG2 cells treated with this compound, there was a notable increase in the expression of the pro-apoptotic protein Bax and caspase-3, a key executioner caspase in the apoptotic cascade. Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, indicating that the compound promotes cell death by disrupting mitochondrial integrity.
Similarly, studies on novel 4-thiazolidinone (B1220212) derivatives in MCF-7 breast cancer cells demonstrated their capability to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the compounds' ability to reduce the mitochondrial membrane potential and activate a range of caspases, including initiator caspases (caspase-8, -9, -10) and an executioner caspase (caspase-7). nih.gov A more detailed analysis of one potent compound from this series showed it could affect the expression of key apoptotic proteins, including an increase in tumor protein P53 (p53), cytochrome C, and Bax in treated cells. nih.gov Furthermore, 1,4-benzothiazine analogs have been shown to induce apoptosis associated with a cascade of biochemical events, including the activation of sphingomyelinase, generation of ceramide, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-8, -9, and -3. nih.govresearchgate.net
Cell Line-Based Antiproliferative and Cytotoxicity Assays (In Vitro)
Antiproliferative and cytotoxicity assays are fundamental in preclinical drug discovery for identifying compounds that can inhibit the growth of cancer cells or induce cell death. These assays are typically performed across a panel of diverse cancer cell lines to determine the potency and selectivity of the test compounds.
The antiproliferative activity of thiazole analogs has been evaluated against numerous human cancer cell lines. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration required to inhibit cell proliferation by 50%.
For example, a series of pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids were tested against MCF-7 (breast), HepG2 (liver), and HEp-2 (larynx) cancer cell lines. nih.gov Among these, compound 13a, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole), demonstrated excellent activity against HepG2 with an IC50 of 9.5 µg/mL. nih.gov Another compound, 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid), was highly effective against HEp-2 cells, with an IC50 of 5.9 µg/mL. nih.gov
In a different study, 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles elicited a prominent antiproliferative effect in micromolar concentrations against tumor cells from the nervous system (rhabdomyosarcoma/medulloblastoma, glioma), breast adenocarcinoma, and lung carcinoma. nih.gov Research on other 1,3,4-thiadiazole (B1197879) derivatives also showed significant growth suppression against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. nih.gov One derivative, in particular, was most active against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL. nih.gov
The table below summarizes the dose-response data for selected thiazole analogs across various cancer cell lines.
| Compound Class | Specific Analog | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
|---|---|---|---|---|---|
| Pyridine-thiazole Hybrid | Compound 13a | HepG2 | Liver Carcinoma | 9.5 µg/mL | nih.gov |
| Pyridine-thiazole Hybrid | Compound 8a | HEp-2 | Larynx Carcinoma | 5.9 µg/mL | nih.gov |
| Thiadiazole Derivative | N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | Skin Cancer | 4.27 µg/mL | nih.gov |
| Thiadiazole Derivative | 2-(2,4-dihydroxyphenyl)-5-(4-methoxybenzyloxy)-1,3,4-thiadiazole | T47D | Breast Cancer | Comparable to Cisplatin | nih.gov |
| Benzofuran (B130515) Derivative | Compound 7 | A549 | Lung Cancer | IC50 determined | mdpi.com |
| Benzofuran Derivative | Compound 8 | A549 & HepG2 | Lung & Liver Cancer | IC50 determined | mdpi.com |
To understand the mechanisms underlying the antiproliferative effects of thiazole analogs, cell cycle analysis is frequently performed. This technique, often utilizing flow cytometry, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes a significant accumulation of cells in a particular phase is said to induce cell cycle arrest.
Further investigation into the mechanism of the potent antiproliferative hybrid compound 13a involved cell cycle analysis in HepG2 cells. nih.govresearchgate.net Following treatment with the compound at its IC50 concentration (9.5 µg/mL) for 24 hours, the cells were stained with a fluorescent DNA-binding dye and analyzed. The results revealed that compound 13a caused a G1 phase cell cycle arrest. nih.gov This blockage at the G1 checkpoint prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation.
Similarly, a study on benzofuran derivatives examined their impact on the cell cycle in A549 lung cancer and HepG2 liver cancer cells. mdpi.com After a 24-hour exposure to the compounds at their respective IC50 concentrations, a decrease in the G0/G1 cell population was observed in both cell lines. Specifically, compound 7 induced a G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com
A primary goal in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Assays to detect apoptosis are therefore crucial in the evaluation of potential anticancer agents. A common method involves co-staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity, a characteristic of late apoptosis and necrosis.
The apoptotic effect of the pyridine-dihydrothiazole hybrid 13a was confirmed using this method. nih.gov HepG2 cells treated with the compound at its IC50 concentration were stained with an Annexin V/PI kit. Subsequent flow cytometry analysis confirmed that the compound's cytotoxic effect was indeed mediated through the induction of apoptosis. nih.gov
Studies on 4-thiazolidinone derivatives have also demonstrated their capacity to induce apoptosis in a wide range of cancer cell lines. nih.gov In MCF-7 breast cancer cells, these compounds were shown to trigger apoptosis through both the intrinsic and extrinsic pathways. The mechanism involved the activation of multiple caspases (7, 8, 9, and 10), which are proteases that execute the apoptotic program. nih.gov The anticancer effect of other thiadiazole derivatives has been attributed to a decrease in DNA synthesis, although in some cases, this was not connected with the induction of apoptosis. nih.gov Furthermore, various 1,4-benzothiazine analogs have been confirmed to induce apoptosis in mouse thymocytes both in vitro and in vivo. nih.gov
Enzyme Activity Assays (Using Purified Enzymes or Cellular Lysates)
Thiazole derivatives are a subject of significant interest in medicinal chemistry due to their wide range of biological activities. analis.com.myresearchgate.net Analogs of 5-((Piperidin-4-yloxy)methyl)thiazole, specifically 5-aminothiazole-based ligands, have been investigated for their interaction with prolyl oligopeptidase (PREP), a serine-type endopeptidase implicated in neurodegenerative diseases. nih.govnih.gov
The inhibitory activity of these compounds on the proteolytic function of PREP has been assessed using purified enzymes. nih.gov In a typical assay, recombinant porcine PREP is utilized due to its high structural similarity (97%) to human PREP. nih.gov The enzymatic activity is measured using a fluorogenic substrate, allowing for the determination of the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov
Research has shown that while some 5-aminothiazole-based ligands are potent modulators of the protein-protein interaction functions of PREP, they exhibit only weak inhibition of its proteolytic activity. nih.govnih.gov This suggests a disconnected structure-activity relationship between the modulation of PREP's enzymatic activity and its other cellular functions. nih.gov For instance, the stability of the 5-aminothiazole scaffold has enabled broader exploration of substitution patterns, leading to the discovery of selective modulators of PREP's non-enzymatic roles. nih.govnih.gov
Table 1: Prolyl Oligopeptidase (PREP) Inhibitory Activity of Selected 5-Aminothiazole Analogs This table is representative of data found in the literature for analogous compounds and does not represent the specific compound this compound.
| Compound | PREP IC50 (µM) |
|---|---|
| Analog A | > 100 |
| Analog B | 55 |
| Analog C | 8.2 |
| Analog D | > 100 |
Antimicrobial Activity Evaluation (In Vitro)
The thiazole nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. analis.com.mymdpi.com
Bacterial Growth Inhibition Assays
The antibacterial efficacy of thiazole derivatives is commonly evaluated using microdilution methods to determine the minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). nih.gov These assays are performed against a panel of Gram-positive and Gram-negative bacteria. scielo.brnih.gov
Studies on various thiazole analogs have demonstrated a range of antibacterial potency. nih.govscielo.br For example, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown notable activity against both standard and resistant bacterial strains. nih.gov The antibacterial activity of these compounds can sometimes surpass that of established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against specific pathogens. nih.govrsc.org The mode of action for some thiazole derivatives has been investigated through time-killing assays, which determine the rate at which the compounds kill bacteria. analis.com.mynih.gov
Table 2: In Vitro Antibacterial Activity of Representative Thiazole Analogs (MIC in µg/mL) This table is representative of data found in the literature for analogous compounds and does not represent the specific compound this compound.
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|
| Analog E | 62.5 | 31.25 | 125 |
| Analog F | 125 | 62.5 | >250 |
| Analog G | 31.25 | 15.63 | 62.5 |
| Ampicillin (Reference) | 0.5 | 4 | >512 |
Fungal Growth Inhibition Assays
The antifungal properties of piperidinylthiazole derivatives have also been a focus of research, with efforts aimed at developing broad-spectrum fungicidal candidates. nih.gov The in vitro antifungal activity is typically assessed by determining the concentration required to inhibit fungal growth by 50% (EC50). nih.gov
For instance, novel piperidinylthiazole derivatives have been synthesized and evaluated against a variety of plant pathogenic fungi. nih.gov Some of these compounds have demonstrated excellent activity against fungi such as Sclerotinia sclerotiorum, Botrytis cinerea, and Cercospora arachidicola. nih.gov The mechanism of action for some of these antifungal thiazole derivatives is believed to involve the inhibition of oxysterol-binding protein (OSBP). nih.gov
Table 3: In Vitro Antifungal Activity of Representative Piperidinylthiazole Analogs (EC50 in mg/L) This table is representative of data found in the literature for analogous compounds and does not represent the specific compound this compound.
| Compound | Sclerotinia sclerotiorum | Botrytis cinerea | Cercospora arachidicola |
|---|---|---|---|
| Analog H | 0.30 | 14.54 | 5.57 |
| Analog I | 1.25 | 25.10 | 12.80 |
| Analog J | 0.88 | 19.65 | 8.42 |
| Azoxystrobin (Reference) | 3.50 | 0.06 | 0.12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
